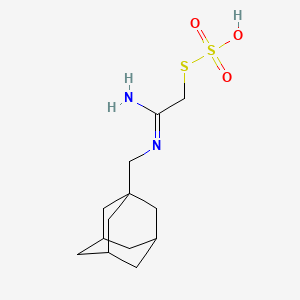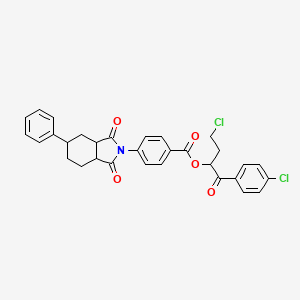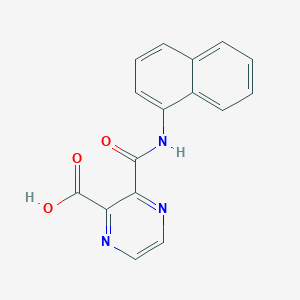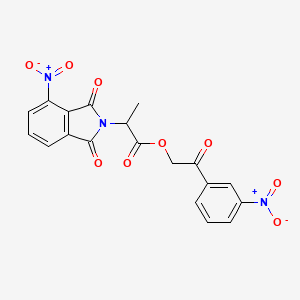
Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring system. The presence of multiple functional groups within the molecule makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring System: The initial step involves the synthesis of the pyridine ring system through a series of condensation reactions. This can be achieved using various reagents and catalysts under controlled conditions.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Coupling of the Pyridine Rings: The final step involves the coupling of the two pyridine rings through a carbamoylation reaction. This can be achieved using reagents such as carbonyldiimidazole (CDI) or other coupling agents under anhydrous conditions.
Industrial Production Methods
Industrial production of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented at each step to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the pyridine rings.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). These reactions can reduce the carbamate group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Formation of pyridine N-oxides
Reduction: Formation of amines
Substitution: Formation of substituted pyridine derivatives
科学研究应用
tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It is also used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
作用机制
The mechanism of action of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{4-methyl-6-[(4-chloropyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: This compound has a chlorine atom instead of a methyl group, which can significantly alter its reactivity and binding properties.
tert-butyl N-{4-methyl-6-[(4-aminopyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: The presence of an amino group can enhance the compound’s ability to form hydrogen bonds, affecting its biological activity.
tert-butyl N-{4-methyl-6-[(4-bromopyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: The bromine atom can increase the compound’s reactivity towards nucleophiles, making it useful for specific synthetic applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate in scientific research.
属性
分子式 |
C18H22N4O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
tert-butyl N-[4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C18H22N4O3/c1-11-6-7-19-9-14(11)21-16(23)13-8-12(2)15(10-20-13)22-17(24)25-18(3,4)5/h6-10H,1-5H3,(H,21,23)(H,22,24) |
InChI 键 |
AXGQMKNSRIASBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)NC(=O)C2=NC=C(C(=C2)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12466724.png)
![N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12466734.png)


![4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate](/img/structure/B12466740.png)

![2-chloro-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466759.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12466766.png)
![N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B12466770.png)
![2,2,2-trichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12466771.png)


![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12466780.png)
![5-bromo-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12466795.png)
